2-methylbenzamide Oxime
CAS No.: 40312-14-9
Cat. No.: VC21215270
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40312-14-9 |
---|---|
Molecular Formula | C8H10N2O |
Molecular Weight | 150.18 g/mol |
IUPAC Name | N'-hydroxy-2-methylbenzenecarboximidamide |
Standard InChI | InChI=1S/C8H10N2O/c1-6-4-2-3-5-7(6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
Standard InChI Key | UAKAWWHOQNNATR-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC=CC=C1/C(=N\O)/N |
SMILES | CC1=CC=CC=C1C(=NO)N |
Canonical SMILES | CC1=CC=CC=C1C(=NO)N |
Introduction
Physical and Chemical Properties
Basic Identification Parameters
2-Methylbenzamide oxime has been well-characterized in chemical databases and literature. The compound possesses the following identification parameters:
Parameter | Value | Source |
---|---|---|
CAS Registry Number | 40312-14-9 | |
Molecular Formula | C₈H₁₀N₂O | |
Molecular Weight | 150.18 g/mol | |
InChIKey | UAKAWWHOQNNATR-UHFFFAOYSA-N | |
SMILES Notation | Cc1ccccc1C(N)=NO | |
Melting Point | 146°C |
Structural Characteristics
The structure of 2-methylbenzamide oxime consists of a benzene ring with a methyl substituent at position 2 and an amidoxime group. The amidoxime functional group features a carbon atom double-bonded to a nitrogen atom that bears a hydroxyl group, while also connected to an amino group . This arrangement gives the molecule its characteristic reactivity profile.
Chemical Reactivity
Functional Group Chemistry
The amidoxime functional group in 2-methylbenzamide oxime confers specific chemical properties to the molecule:
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The oxime hydroxyl group (-NOH) exhibits mild acidity, making it capable of deprotonation under basic conditions
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The nitrogen atoms provide nucleophilic sites for reactions with electrophiles
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The compound can potentially act as a bidentate ligand in coordination chemistry due to its nitrogen and oxygen donor atoms
Applications in Organophosphate Chemistry
One of the most significant potential applications for oximes like 2-methylbenzamide oxime lies in organophosphate (OP) chemistry, particularly in decontamination contexts.
Structure-Activity Considerations
Research on dual-acting oximes has emphasized the importance of molecular design:
"Each designed oxime molecule consists of two orthogonal moieties: an OP-reactive core, which remains constant, linked to an amine-terminated scaffold which serves a variable domain for improved ability in enzyme reactivation."
The structural features of 2-methylbenzamide oxime, combining an oxime functionality with an amide group adjacent to an aromatic ring with ortho-methyl substitution, could potentially influence its reactivity profile in organophosphate chemistry. The methyl group in the ortho position may create steric effects that influence the approach and binding of organophosphate substrates.
Comparative Analysis with Related Compounds
Comparison with Positional Isomers
The search results provide some information about positional isomers of methylbenzamide oximes:
Compound | CAS RN | Molecular Formula | Molecular Weight |
---|---|---|---|
2-Methylbenzamide oxime | 40312-14-9 | C₈H₁₀N₂O | 150.18 g/mol |
3-Methylbenzamide oxime | Not provided | C₈H₁₀N₂O | 150.18 g/mol |
4-Methylbenzamide oxime | 19227-13-5 | C₈H₁₀N₂O | 150.18 g/mol |
While all three positional isomers share the same molecular formula and weight, the position of the methyl group on the benzene ring likely influences their physical properties, reactivity, and potential applications .
Comparison with Benzaldoximes
2-Methylbenzaldehyde oxime is a structurally related compound that differs from 2-methylbenzamide oxime in that it contains an aldoxime (CH=NOH) rather than an amidoxime (C(NH₂)=NOH) group:
Compound | Molecular Formula | Molecular Weight | Structure |
---|---|---|---|
2-Methylbenzamide oxime | C₈H₁₀N₂O | 150.18 g/mol | Ortho-methylbenzene with amidoxime group |
2-Methylbenzaldehyde oxime | C₈H₉NO | 135.16 g/mol | Ortho-methylbenzene with aldoxime group |
The structural difference results in different chemical properties, with the amidoxime group in 2-methylbenzamide oxime potentially offering additional reactivity through its amino functionality .
Analytical Characterization
While specific analytical data for 2-methylbenzamide oxime is limited in the provided sources, standard methods for characterization would likely include:
Spectroscopic Analysis
For complete characterization of 2-methylbenzamide oxime, several spectroscopic techniques would be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy to identify characteristic functional group absorptions
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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UV-visible spectroscopy for electronic transition characterization
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